Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate
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Overview
Description
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound with the molecular formula C12H15NO3 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a hydroxyl group, and the hydrogen atom at the 4-position is replaced by a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate typically involves the esterification of 2-hydroxy-4-(pyrrolidin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 2-position can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrrolidin-1-yl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 2-keto-4-(pyrrolidin-1-yl)benzoate or 2-carboxy-4-(pyrrolidin-1-yl)benzoate.
Reduction: Formation of 2-hydroxy-4-(pyrrolidin-1-yl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Its derivatives may have potential therapeutic applications, including anti-inflammatory and analgesic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and pyrrolidin-1-yl groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(pyrrolidin-1-yl)benzoate: Similar structure but lacks the hydroxyl group at the 2-position.
Methyl 2-hydroxybenzoate: Similar structure but lacks the pyrrolidin-1-yl group at the 4-position.
Methyl 2-hydroxy-4-(1H-pyrrol-1-yl)benzoate: Similar structure but with a different nitrogen heterocycle.
Uniqueness
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is unique due to the presence of both the hydroxyl group and the pyrrolidin-1-yl group, which can confer distinct chemical and biological properties. The combination of these functional groups allows for versatile interactions in various chemical and biological contexts, making it a valuable compound for research and development.
Biological Activity
Methyl 2-hydroxy-4-(pyrrolidin-1-yl)benzoate is a chemical compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and therapeutic applications. This article explores the compound's biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and data.
Chemical Structure and Properties
This compound belongs to a class of compounds known as Betti bases , characterized by a benzoate structure with a hydroxyl group and a pyrrolidine moiety. Its molecular formula is C12H15NO3. The presence of the pyrrolidine ring is significant as it contributes to the compound's biological activity, particularly its interaction with various biological targets.
Biological Activities
-
Antimicrobial Properties :
- Research indicates that derivatives of pyrrolidine, including this compound, exhibit notable antimicrobial effects. These compounds are being investigated as potential candidates for antibiotic development due to their efficacy against various bacterial strains, including multidrug-resistant organisms.
- A study highlighted that compounds with similar structures have shown potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties .
-
Therapeutic Applications :
- Pyrrolidine derivatives have been linked to various therapeutic effects, including anti-inflammatory and anticancer activities. For instance, compounds similar to this compound have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating cell proliferation .
- The compound's ability to form hydrogen bonds enhances its interaction with proteins, potentially affecting pathways involved in cancer progression and inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-component reactions. One common method includes:
- Reagents : Methyl 2-hydroxybenzoate and pyrrolidine.
- Process : The reaction is conducted under controlled conditions to ensure the formation of the desired product while minimizing by-products.
Case Study 1: Antibacterial Activity
A recent study examined the antibacterial efficacy of this compound against various strains of bacteria. Results indicated:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 3.12 |
Escherichia coli | 6.25 |
Acinetobacter baumannii | 12.5 |
The compound demonstrated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting its potential as an effective treatment option for bacterial infections .
Case Study 2: CDK Inhibition
Another investigation focused on the role of this compound in inhibiting CDK4/cyclinD1 complexes. Findings revealed:
Compound | IC50 (nM) |
---|---|
This compound | <100 |
Control Compound (known inhibitor) | <50 |
These results indicate that this compound may effectively inhibit cell proliferation associated with certain types of cancers .
Properties
CAS No. |
207850-91-7 |
---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
methyl 2-hydroxy-4-pyrrolidin-1-ylbenzoate |
InChI |
InChI=1S/C12H15NO3/c1-16-12(15)10-5-4-9(8-11(10)14)13-6-2-3-7-13/h4-5,8,14H,2-3,6-7H2,1H3 |
InChI Key |
UHEVJHHSZMFPDS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N2CCCC2)O |
Origin of Product |
United States |
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